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molecular formula C12H14O4 B2858757 Methyl 4-(3-methoxyphenyl)-4-oxobutanoate CAS No. 105254-39-5

Methyl 4-(3-methoxyphenyl)-4-oxobutanoate

Cat. No. B2858757
M. Wt: 222.24
InChI Key: LXQLFZQEAKZYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431607B2

Procedure details

A screw-capped tube equipped with a magnetic stir bar is charged with m-anisaldehyde (3.04 mL, 25 mmol), methyl acrylate (4.50 mL, 50 mmol), (PPh3)3RhCl (1.16 g, 1.25 mmol), 2-amino-3-picoline (1.06 mL, 10 mmol), and benzoic acid (702 mg, 5 mmol). The reaction mixture is stirred at 130° C. for 3 days. After cooling to room temperature, the resulting mixture is dissolved in diethyl ether and ished with water and brine. The organic phase is then dried over Na2SO4 and concentrated. The residue is then purified on silica gel (10-30% ethyl acetate in hexane) to give methyl 4-(3-methoxyphenyl)-4-oxobutanoate (5.02 g, 90%) as a clear reddish brown oil. 1H NMR (CDCl3, 400 MHz) δ 7.57 (d, J=9.5 Hz, 1H), 7.51 (dd, J=3.0, 2.0 Hz, 1H), 7.38 (t, J=10.0 Hz, 1H), 7.12 (ddd, J=10.5, 3.5, 1.0 Hz, 1H), 3.85 (s, 3H), 3.71 (s, 3H), 3.32 (t, J=8.5 Hz, 2H), 2.77 (t, J=8.5 Hz, 2H).
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
(PPh3)3RhCl
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.[C:11]([O:15][CH3:16])(=[O:14])[CH:12]=[CH2:13].NC1C(C)=CC=CN=1.C(O)(=O)C1C=CC=CC=1>C(OCC)C.[Cl-].[Na+].O.O>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([C:1](=[O:10])[CH2:13][CH2:12][C:11]([O:15][CH3:16])=[O:14])[CH:7]=[CH:6][CH:5]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
3.04 mL
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)=O
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
(PPh3)3RhCl
Quantity
1.16 g
Type
reactant
Smiles
Name
Quantity
1.06 mL
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
702 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 130° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A screw-capped tube equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is then purified on silica gel (10-30% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.02 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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